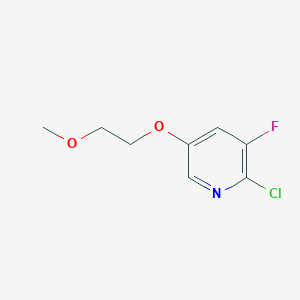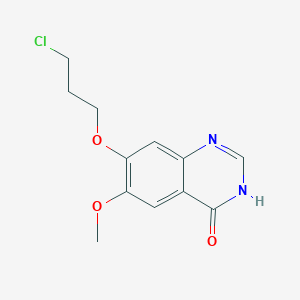
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine
概要
説明
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring using halogenating agents such as chlorine gas or fluorine-containing reagents.
Etherification: Attachment of the methoxy-ethoxy group through nucleophilic substitution reactions, often using alkyl halides and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while oxidation or reduction could lead to different functionalized derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as a building block in the production of agrochemicals, dyes, or other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-Chloro-3-fluoro-5-methoxy-pyridine: Lacks the ethoxy group, which might influence its reactivity and applications.
2-Chloro-3-fluoro-5-ethoxy-pyridine: Similar structure but different substituent, potentially leading to different chemical properties.
特性
分子式 |
C8H9ClFNO2 |
|---|---|
分子量 |
205.61 g/mol |
IUPAC名 |
2-chloro-3-fluoro-5-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9ClFNO2/c1-12-2-3-13-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3 |
InChIキー |
XFGRILLBGPTIRN-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=CC(=C(N=C1)Cl)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2-methylthiopyrido[3,2-d]pyrimidine](/img/structure/B8284767.png)

![Benzene, [(3,3,3-trifluoro-1-methylpropyl)sulfonyl]-](/img/structure/B8284773.png)









